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Compound of Interest

Compound Name: JNJ-18038683 free base

Cat. No.: B1673001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for INJ-
18038683, a potent and selective antagonist of the 5-HT7 serotonin receptor. The information
presented herein is intended for researchers, scientists, and drug development professionals
interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

Compound Name JNJ-18038683

3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-
(phenylmethyl)pyrazolo[3,4-d]Jazepine

Chemical Name

Mechanism of Action 5-HT7 Receptor Antagonist

) Neuroscience, with potential applications in
Therapeutic Area

depression and cognitive disorders.[1]

In Vitro Pharmacology
Receptor Binding Affinity

JNJ-18038683 demonstrates high affinity for both rat and human 5-HT7 receptors.
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Assay Radioligan

Target Species Cell Line pKi Ki (nM)
Type d

5-HT7 Radioligan

Rat o HEK293 [BH]5-CT 8.19+0.02 -~6.46
Receptor d Binding
5-HT7 Radioligan

Human o HEK293 [BH]5-CT 8.20+0.01 ~6.31
Receptor d Binding

Receptor Selectivity

JNJ-18038683 exhibits selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with
10-fold less affinity to the latter.[1] A comprehensive selectivity profile against a broader panel
of receptors and enzymes is not publicly available in the reviewed literature.

Functional Activity

In functional assays, JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor. It has
been shown to inhibit 5-HT-induced increases in adenylyl cyclase activity.

In Vivo Pharmacology
Antidepressant-Like Activity

JNJ-18038683 has demonstrated efficacy in a rodent model of depression.

Model Species Effect

Effective in reducing immobility

Tail Suspension Test Mouse )
time.[2]

Effects on Sleep Architecture

The compound has been shown to modulate REM sleep parameters in rodents, an effect that
translates to humans.[2]
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Model Species Effect

Increased latency to REM
EEG/EMG Monitoring Rodents sleep and decreased REM
sleep duration.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for JNJ-18038683 in preclinical species are not
extensively reported in the public domain. The available information suggests that the
compound is orally bioavailable and penetrates the brain.

Signaling Pathway and Experimental Workflows
5-HT7 Receptor Signhaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT),
leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP
to cyclic AMP (CAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA),
which then phosphorylates various downstream targets, leading to a cellular response. JNJ-
18038683, as a 5-HT7 receptor antagonist, blocks this signaling cascade.

5-HT7 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The affinity of INJ-18038683 for the 5-HT7 receptor is determined using a competitive
radioligand binding assay. This involves incubating cell membranes expressing the receptor
with a fixed concentration of a radiolabeled ligand (e.g., [3H]5-CT) and varying concentrations
of the unlabeled test compound (JNJ-18038683). The amount of radioligand bound to the
receptor is then measured, and the concentration of the test compound that inhibits 50% of the
specific binding (IC50) is determined. This value is then used to calculate the inhibitory
constant (Ki).
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Radioligand Binding Assay Workflow

Experimental Workflow: Mouse Tail Suspension Test

The tail suspension test is a behavioral assay used to screen for potential antidepressant
effects of drugs. Mice are suspended by their tails for a short period, and the duration of
immobility is measured. A reduction in immobility time is indicative of an antidepressant-like

effect.
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Mouse Tail Suspension Test Workflow
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Experimental Protocols
Radioligand Binding Assay (General Protocol)

Cell Membrane Preparation: Membranes from HEK293 cells stably expressing either rat or
human 5-HT7 receptors are prepared by homogenization in a suitable buffer (e.g., Tris-HCI)
followed by centrifugation to pellet the membranes. The final pellet is resuspended in an
assay buffer.

Assay Conditions: In a multi-well plate, cell membranes are incubated with a fixed
concentration of the radioligand [3H]5-CT and a range of concentrations of JNJ-18038683.
Non-specific binding is determined in the presence of a high concentration of a non-labeled
competing ligand.

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a
defined period to reach equilibrium.

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber
filters to separate bound from free radioligand. The filters are then washed with ice-cold
buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the
competition binding curves. The Ki values are calculated from the IC50 values using the
Cheng-Prusoff equation.

Mouse Tail Suspension Test (General Protocol)

Animals: Male mice of a suitable strain (e.g., C57BL/6J) are used.[2] The animals are
housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad
libitum access to food and water.

Drug Administration: JNJ-18038683 or vehicle is administered via an appropriate route (e.qg.,
intraperitoneal or oral) at a defined time before the test.

Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive
tape, approximately 1 cm from the tip of the tail. The duration of the test is typically 6
minutes.
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e Behavioral Scoring: The duration of immobility (defined as the absence of any movement
except for respiration) is recorded by a trained observer or an automated system, typically
during the last 4 minutes of the test.

o Data Analysis: The mean immobility time for the JNJ-18038683-treated group is compared to
the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

REM Sleep Analysis in Rodents (General Protocol)

e Animals and Surgery: Adult male rats (e.g., Sprague-Dawley) are surgically implanted with
electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under
anesthesia.[2]

« Data Acquisition: After a recovery period, animals are connected to a recording system, and
EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).

e Drug Administration: JNJ-18038683 or vehicle is administered at the beginning of the
recording period.

o Sleep Stage Scoring: The recorded data is scored for different sleep-wake states
(wakefulness, non-REM sleep, and REM sleep) in epochs of a specific duration (e.g., 10 or
30 seconds) based on the characteristics of the EEG and EMG signals.

o Data Analysis: Parameters such as the latency to the first episode of REM sleep and the
total duration of REM sleep are calculated for each animal. The effects of JINJ-18038683 are
determined by comparing these parameters between the drug-treated and vehicle-treated
groups.

Summary and Conclusion

JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist with demonstrated
preclinical efficacy in models relevant to depression and sleep regulation. Its high affinity for the
5-HT7 receptor and its ability to modulate neuronal signaling pathways provide a strong
rationale for its investigation as a potential therapeutic agent for central nervous system
disorders. Further studies to fully characterize its selectivity profile and pharmacokinetic
properties will be crucial for its continued development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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